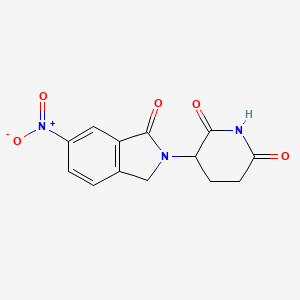

1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline

Description

1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline is a nitro-substituted isoindoline derivative featuring a 2,6-dioxopiperidine moiety. Its molecular formula is C₁₃H₁₀N₃O₅ (inferred from analogs in and ), with a nitro (-NO₂) group at position 6 of the isoindoline ring. This compound shares structural similarities with immunomodulatory drugs like lenalidomide but differs in substituent type and position, which may influence its pharmacological profile.

Propriétés

IUPAC Name |

3-(5-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5/c17-11-4-3-10(12(18)14-11)15-6-7-1-2-8(16(20)21)5-9(7)13(15)19/h1-2,5,10H,3-4,6H2,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHHLYHISZFASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoindoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group at the desired position on the isoindoline ring.

Formation of the Piperidine Ring: The piperidine ring can be synthesized separately and then attached to the isoindoline ring through amide bond formation.

Oxidation Reactions:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The amide bond linking the piperidine and isoindoline rings can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include nitric acid, hydrogen gas, sodium borohydride, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline serves as a building block for synthesizing more complex molecules. It is utilized in:

- Organic synthesis : As a reagent in various organic reactions.

- Chemical transformations : The compound can undergo oxidation, reduction, and substitution reactions, facilitating the development of new compounds with desired properties.

Biology

The compound's unique structure allows it to interact with biological molecules, making it valuable for:

- Enzyme studies : Investigating enzyme mechanisms and protein-ligand interactions.

- Cell signaling : Modulating cellular pathways through its interactions with specific proteins.

Medicine

1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline has potential therapeutic applications:

- Anti-inflammatory properties : Studies suggest it can reduce levels of tumor necrosis factor-alpha (TNFα), which is implicated in various inflammatory diseases .

- Anti-cancer effects : Its ability to modulate biological pathways makes it a candidate for cancer treatment research.

Industry

In industrial applications, this compound can be used for:

- Material development : Creating new materials with specific properties such as polymers and coatings.

- Pharmaceutical formulations : Developing drugs that require precise dosing and targeted delivery systems.

Case Studies

- Anti-inflammatory Research : A study demonstrated that derivatives of 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline effectively reduced TNFα levels in animal models. This suggests potential for treating conditions like rheumatoid arthritis .

- Cancer Therapeutics : Research has indicated that modifications to the nitro group can enhance the compound's efficacy against specific cancer cell lines. The mechanism involves inducing apoptosis in malignant cells while sparing normal cells .

Mécanisme D'action

The mechanism of action of 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The compound can also bind to specific proteins, altering their function and modulating signaling pathways. These interactions can lead to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis.

Comparaison Avec Des Composés Similaires

Substituent Variations and Molecular Properties

*Note: Molecular formulas for some compounds are inferred based on structural analogs.

Pharmacological and Structural Insights

- Lenalidomide (4-Amino Derivative): The 4-amino group enhances immunomodulatory activity by binding to cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex, leading to degradation of transcription factors like IKZF1/3 . Its solubility in DMSO and stability at -20°C make it suitable for pharmaceutical formulations .

- 6-Nitro Derivative: The electron-withdrawing nitro group at position 6 may reduce binding affinity to CRBN compared to lenalidomide but could improve stability or enable conjugation in proteolysis-targeting chimeras (PROTACs) . highlights its use in PROTAC synthesis via amidation reactions with E3 ligase ligands.

- 4-Methyl Derivative: The methyl group at position 4 is associated with pain management applications, as disclosed in a 2007 patent . This hydrophobic substituent may alter blood-brain barrier penetration or receptor interactions.

- Its nitro group at position 4 may sterically hinder CRBN binding compared to the 6-nitro isomer.

Activité Biologique

1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes an isoindoline core with a nitro group and a piperidine moiety containing keto groups. Its diverse functional groups allow for various chemical interactions, making it a subject of interest in drug design and development.

Chemical Structure

The molecular formula of 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline is , and its structural representation can be summarized as follows:

- Isoindoline Ring : A bicyclic structure that contributes to the compound's stability and reactivity.

- Nitro Group : Positioned at the 6th carbon of the isoindoline ring, this group is crucial for its biological activity.

- Piperidine Ring : Contains two keto groups that enhance the compound's ability to interact with biological targets.

The biological activity of 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline is primarily attributed to its interactions with various molecular targets:

- Protein-Ligand Interactions : The compound can bind to specific proteins, influencing their function and modulating signaling pathways.

- Redox Reactions : The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress levels.

- Cell Proliferation and Apoptosis : Studies suggest that this compound may inhibit cell proliferation and induce apoptosis in certain cancer cell lines, making it a candidate for anti-cancer therapies.

Therapeutic Applications

1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline has shown promise in several therapeutic areas:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound can reduce levels of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation .

| Therapeutic Area | Potential Effects |

|---|---|

| Anti-cancer | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Reduction of TNFα levels |

| Neuroprotective | Potential modulation of neuroinflammatory pathways |

Case Studies and Research Findings

Several studies have explored the biological activities of 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline:

- Cancer Cell Studies : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways .

- Inflammation Models : Animal models have shown that administration of this compound leads to a significant decrease in TNFα levels, suggesting its potential as an anti-inflammatory agent .

- Neuroprotection : Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease models .

Comparison with Similar Compounds

To better understand the unique properties of 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline | Nitro group at position 4 | Varies in anti-cancer efficacy |

| 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-aminoisoindoline | Amino group instead of nitro | Potentially different receptor interactions |

| 1,3-Dioxo-2-(2,6-dioxopiperidin-3-yl)isoindoline | Additional keto group | Enhanced stability but altered activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline, and how can purity be validated?

- Methodology : Use multi-step nucleophilic substitution and cyclization reactions, starting with nitro-substituted isoindoline precursors. For purity validation, employ HPLC (≥98% purity threshold) paired with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Monitor intermediates via thin-layer chromatography (TLC) .

- Safety : Follow protocols for handling nitrated compounds (e.g., explosive potential) and dioxopiperidine derivatives (potential sensitizers). Use fume hoods and personal protective equipment (PPE) as outlined in safety data sheets for analogous compounds .

Q. How should researchers design initial in vitro assays to assess the compound’s antiproliferative activity?

- Experimental Design : Use the PICO framework:

- Population : Cancer cell lines (e.g., multiple myeloma MM1.S, leukemia CCRF-CEM).

- Intervention : Dose ranges (0.1–10 µM) of the compound.

- Comparison : Positive controls (e.g., lenalidomide ).

- Outcome : IC50 values via MTT/WST-1 assays. Include caspase-3/7 activation assays to probe apoptosis mechanisms .

Advanced Research Questions

Q. What strategies resolve contradictions in mechanistic data (e.g., CRBN-dependent vs. independent pathways)?

- Methodology :

CRBN Knockout Models : Use CRISPR/Cas9 to generate CRBN-deficient cell lines and compare drug response.

Proteomic Profiling : Perform ubiquitinome analysis via tandem mass tag (TMT) labeling to identify substrate degradation patterns.

Structural Analysis : Conduct molecular docking studies to assess binding affinity to CRBN or alternative targets (e.g., CK1α) .

Q. How can structural modifications enhance proteolysis-targeting chimera (PROTAC) compatibility?

- Approach :

- Introduce alkyne or azide handles (e.g., 5-(prop-2-yn-1-yloxy) groups ) for click chemistry conjugation to E3 ligase ligands.

- Optimize linker length/spacing using molecular dynamics simulations to improve ternary complex formation .

- Validate degradation efficiency via western blot (target protein) and NanoBRET assays .

Q. What advanced analytical techniques characterize degradation byproducts in metabolic studies?

- Methods :

- High-Resolution MS/MS : Identify metabolites in hepatocyte microsomal incubations.

- Isotopic Labeling : Use ¹⁴C-labeled compound to trace metabolic pathways.

- Computational Tools : Predict toxicity of metabolites via ADMET software (e.g., Schrödinger’s QikProp) .

Methodological Frameworks

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when planning studies. For example, prioritize CRBN-independent mechanisms if prior literature is saturated with cereblon-focused work .

- Data Interpretation : Use inferential statistics (e.g., ANOVA with Tukey post hoc tests) for dose-response studies and Bayesian modeling for proteomic datasets .

Key Challenges & Solutions

- Challenge : Low solubility in aqueous buffers.

- Challenge : Off-target effects in kinase inhibition assays.

- Solution : Employ kinome-wide selectivity screening (e.g., KinomeScan) and validate hits via ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.